3,6-Dibromo-2-methylpyridine

Catalog No.
S716476
CAS No.
39919-65-8
M.F
C6H5Br2N
M. Wt
250.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-2-methylpyridine

CAS Number

39919-65-8

Product Name

3,6-Dibromo-2-methylpyridine

IUPAC Name

3,6-dibromo-2-methylpyridine

Molecular Formula

C6H5Br2N

Molecular Weight

250.92 g/mol

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3

InChI Key

UCHKRHGVKYVGTC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C=CC(=N1)Br)Br

The exact mass of the compound 2,5-Dibromo-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dibromo-2-methylpyridine (CAS 39919-65-8) is a highly functionalized, di-halogenated picoline derivative that serves as a critical building block in advanced pharmaceutical manufacturing and complex organic synthesis. Characterized by its asymmetric dibromo substitution pattern and a reactive 2-methyl group, this compound offers dual synthetic handles for sequential cross-coupling and benzylic-type functionalization. In industrial procurement, it is prioritized over simpler pyridines because it allows process chemists to build complex, multi-substituted heteroaryl cores—such as those required for modern antiviral and antifibrotic active pharmaceutical ingredients (APIs)—with high regiocontrol, minimal synthetic steps, and significantly reduced raw material costs [1].

Generic substitution with simpler analogs, such as 2,5-dibromopyridine or symmetrical 2,6-dibromopyridine, fundamentally disrupts established manufacturing routes. Symmetrical dibromopyridines lack the differentiated steric and electronic environments provided by the 2-methyl group, resulting in poor regioselectivity during transition-metal-catalyzed cross-coupling and necessitating costly chromatographic separations of regioisomers. Furthermore, replacing this compound with non-methylated analogs eliminates the ability to perform direct radical bromination and subsequent hydrolysis to generate critical aldehyde intermediates, forcing process chemists to rely on expensive, cryogenically demanding lithiation or formylation protocols that severely impact scale-up economics[1].

Procurement Cost Efficiency vs. Pre-Oxidized Precursors

When synthesizing complex heteroaryl fragments for antiviral APIs, selecting the optimal starting material dramatically impacts raw material costs. Process routes utilizing 3,6-dibromo-2-methylpyridine achieve the same downstream structural milestones as those starting from 3,6-dibromopicolinic acid, but at a fraction of the cost. Commercial estimates indicate that 3,6-dibromo-2-methylpyridine provides a 95% reduction in precursor expenditure, allowing for highly cost-effective scale-up while maintaining process viability [1].

Evidence DimensionRaw material procurement cost (per 25g scale)
Target Compound Data~$20 / 25g
Comparator Or Baseline3,6-dibromopicolinic acid (~$480 / 25g)
Quantified Difference24-fold cost reduction (approx. 95% savings)
ConditionsCommercial bulk pricing estimation for early-stage anti-HIV drug fragment synthesis

This massive cost differential makes the 2-methylpyridine derivative the mandatory choice for large-scale API manufacturing campaigns where precursor cost dictates overall process economics.

Regioselective Control in Cross-Coupling Reactions

The asymmetric placement of the bromine atoms, combined with the steric bulk of the 2-methyl group, enables highly regioselective functionalization that symmetrical analogs cannot achieve. In the synthesis of LPA1 antagonists, 3,6-dibromo-2-methylpyridine undergoes exclusive Sonogashira coupling at the less sterically hindered 6-position. In contrast, symmetrical dihalopyridines typically yield statistical mixtures of mono- and di-coupled products, requiring excess reagents and reducing overall yield [1].

Evidence DimensionRegioselectivity in Sonogashira coupling
Target Compound DataExclusive coupling at the 6-position
Comparator Or BaselineSymmetrical dibromopyridines (Yield statistical mixtures of regioisomers)
Quantified DifferenceSingular regioisomer formation without competing 3-position activation
ConditionsPalladium-catalyzed Sonogashira coupling with propargyl alcohol

High regioselectivity eliminates the need for expensive and time-consuming chromatographic separations, directly improving process mass intensity (PMI) and manufacturing throughput.

Direct Precursor Suitability for Aldehyde Generation

The presence of the 2-methyl group provides a direct, non-cryogenic pathway to highly functionalized picolinaldehydes. 3,6-Dibromo-2-methylpyridine can be subjected to radical bromination (using NBS/AIBN) to form a geminal dihalide, which seamlessly hydrolyzes to the corresponding aldehyde. Substituting this compound with 2,5-dibromopyridine completely removes this synthetic handle, forcing chemists to develop entirely new, often more complex organometallic routes to install the necessary carbonyl functionality [1].

Evidence DimensionRoute complexity for aldehyde installation
Target Compound DataDirect 2-step radical bromination/hydrolysis
Comparator Or Baseline2,5-dibromopyridine (Requires cryogenic lithiation/formylation)
Quantified DifferenceEliminates the need for organolithium reagents and cryogenic (-78°C) reactor conditions
ConditionsSynthesis of subunit B analogs for HIV-1 antivirals

Avoiding cryogenic organometallic steps significantly lowers the energy and equipment costs associated with scaling up pharmaceutical intermediates.

Antiviral API Manufacturing (Capsid Inhibitors)

Directly downstream of its cost-efficiency profile, this compound is the optimal starting material for synthesizing the highly functionalized core fragments of advanced HIV-1 capsid inhibitors (e.g., lenacapavir). It serves as a superior, low-cost alternative to 3,6-dibromopicolinic acid, enabling economically viable large-scale production [1].

Pulmonary Fibrosis Drug Development

Leveraging its precise regioselectivity, this building block is critical in the synthesis of LPA1 antagonists (such as BMS-986278). The ability to selectively couple at the 6-position allows for the efficient assembly of complex oxycyclohexyl acid structures without regioisomer contamination, streamlining the medicinal chemistry and process development workflows [2].

mTOR Kinase Inhibitor Synthesis

Employed as a rigid, di-functionalized scaffold where sequential nucleophilic aromatic substitution or transition-metal couplings are required to build multi-ring kinase inhibitors, utilizing both the halogen handles and the methyl group for targeted derivatization in oncology drug discovery [3].

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

250.87682 Da

Monoisotopic Mass

248.87887 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2,5-Dibromo-6-methylpyridine

Dates

Last modified: 08-15-2023

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